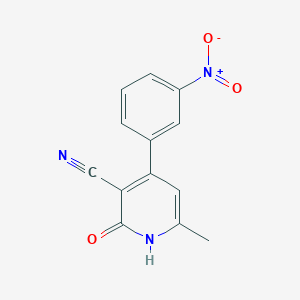
6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a nitrophenyl group and a carbonitrile moiety in its structure makes it a compound of interest for various chemical and biological applications.
Métodos De Preparación
The synthesis of 6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can be achieved through the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-ketoester, and urea. The reaction is typically carried out in the presence of a catalyst such as hydrochloric acid or Lewis acids like CuCl. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent .
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .
Análisis De Reacciones Químicas
6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has been studied for its potential anti-tumor and anti-viral activities.
Mecanismo De Acción
The mechanism of action of 6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as calcium channels. The compound can bind to these channels and inhibit their activity, leading to a decrease in calcium influx into cells. This mechanism is similar to that of other dihydropyridine derivatives used as calcium channel blockers .
Comparación Con Compuestos Similares
6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other dihydropyridine derivatives such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory effects in the treatment of angina.
The uniqueness of this compound lies in its specific substitution pattern, which can impart different biological activities and chemical reactivity compared to other dihydropyridine derivatives.
Propiedades
Fórmula molecular |
C13H9N3O3 |
|---|---|
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
6-methyl-4-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9N3O3/c1-8-5-11(12(7-14)13(17)15-8)9-3-2-4-10(6-9)16(18)19/h2-6H,1H3,(H,15,17) |
Clave InChI |
WQCYJCOIKGPGJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)N1)C#N)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















